Ro 04-6790
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S/c1-14-10-7-11(17-12(15-2)16-10)18-21(19,20)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H3,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELFWSXQTXRMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017998 | |
| Record name | 4-Amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202466-68-0 | |
| Record name | 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202466-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ro-04-6790 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU78RAR5ZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ro 04-6790: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 04-6790 is a potent and highly selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its mechanism of action is centered on the competitive blockade of this receptor, leading to a modulation of intracellular signaling cascades and downstream effects on various neurotransmitter systems. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: 5-HT6 Receptor Antagonism
The primary mechanism of action of this compound is its high-affinity binding to and subsequent blockade of the 5-HT6 receptor.[1] The 5-HT6 receptor is positively coupled to adenylyl cyclase through the Gs alpha subunit. Activation of the 5-HT6 receptor by its endogenous ligand, serotonin (5-hydroxytryptamine), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound, as a competitive antagonist, binds to the 5-HT6 receptor without activating it, thereby preventing serotonin from binding and initiating this signaling cascade.
Recent studies have also suggested that this compound may act as an inverse agonist at the 5-HT6 receptor.[2] This implies that in addition to blocking the effects of agonists, it can also reduce the basal, constitutive activity of the receptor, leading to a decrease in cAMP levels even in the absence of an agonist.
Signaling Pathway Diagram
References
Ro 04-6790: A Technical Guide for Researchers
An In-Depth Review of the Potent and Selective 5-HT6 Receptor Antagonist
Abstract
Ro 04-6790 is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It details its mechanism of action, binding affinity, and in vivo effects, with a focus on its nootropic potential. Furthermore, this document outlines key experimental protocols for studying this compound and visualizes the associated signaling pathways and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound, chemically known as 4-amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]-benzenesulfonamide, is a sulfonamide derivative.[2] Its chemical structure and key identifiers are presented below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 4-amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]-benzenesulfonamide[2] |
| Molecular Formula | C12H16N6O2S[2] |
| Molecular Weight | 308.36 g/mol [2] |
| CAS Number | 202466-68-0 |
| SMILES | CNC1=CC(=NC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in DMSO |
| pKa | Not available |
Pharmacological Properties
Mechanism of Action
This compound functions as a potent and selective antagonist at the 5-HT6 receptor. This receptor is positively coupled to adenylyl cyclase via a Gs protein. As an antagonist, this compound blocks the binding of the endogenous ligand serotonin (5-HT) to the 5-HT6 receptor, thereby inhibiting the downstream signaling cascade that leads to the production of cyclic AMP (cAMP). Some studies suggest that this compound may also act as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.
Binding Affinity and Selectivity
This compound exhibits high affinity for both rat and human 5-HT6 receptors. It displays significant selectivity for the 5-HT6 receptor over a wide range of other neurotransmitter receptors.
Table 3: Binding Affinity of this compound for 5-HT6 Receptors
| Receptor Species | pKi |
| Rat | 7.26 |
| Human | 7.35 |
pKi is the negative logarithm of the inhibition constant (Ki).
This compound has been shown to have low affinity (IC50 > 10 µM) for a panel of other receptors, including other serotonin receptor subtypes, dopamine receptors, and adrenergic receptors, highlighting its high selectivity.
Signaling Pathways
The primary signaling pathway modulated by this compound is the canonical 5-HT6 receptor-Gs-adenylyl cyclase pathway. Antagonism of this pathway by this compound prevents the production of cAMP and the subsequent activation of Protein Kinase A (PKA) and phosphorylation of downstream targets like the cAMP response element-binding protein (CREB).
References
An In-depth Technical Guide to Ro 04-6790: A Selective 5-HT6 Receptor Antagonist for Nootropic and Cognitive-Enhancing Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 04-6790 is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a target of significant interest in the field of cognitive neuroscience and neuropharmacology.[1] Preclinical studies have demonstrated its potential as a nootropic and cognitive-enhancing agent, particularly in models of memory impairment. This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological profile, preclinical efficacy in various cognitive domains, and the underlying neurobiological mechanisms. Detailed experimental protocols, quantitative data from key studies, and visualizations of the proposed signaling pathways are presented to facilitate further research and development in this area. While promising, the evidence for the cognitive-enhancing effects of this compound has been described as inconsistent across different behavioral paradigms and animal strains, highlighting the need for further investigation to delineate its therapeutic potential.[2][3]
Pharmacological Profile
This compound, developed by Hoffmann-La Roche, is a synthetic organic compound that acts as a competitive antagonist at both rat and human 5-HT6 receptors. It exhibits high selectivity for the 5-HT6 receptor, with over 100-fold greater affinity compared to a wide range of other neurotransmitter receptors. Functional studies have shown that this compound does not possess agonist or inverse agonist activity at the 5-HT6 receptor.
Binding Affinity and Potency
The binding affinity and functional potency of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative data from the literature.
| Parameter | Species | Receptor | Value | Reference(s) |
| pKi | Rat | 5-HT6 | 7.35 | |
| Ki | Human | 5-HT6 | 47 nM | |
| pA2 | Human | 5-HT6 | 6.75 |
Table 1: In Vitro Binding Affinity and Potency of this compound. This table presents the key pharmacological parameters of this compound at 5-HT6 receptors.
Preclinical Efficacy in Cognitive Models
The nootropic and cognitive-enhancing effects of this compound have been investigated in a variety of animal models, primarily in rats. These studies often involve the reversal of cognitive deficits induced by pharmacological agents such as the muscarinic antagonist scopolamine and the NMDA receptor antagonist dizocilpine (MK-801).
Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess recognition memory in rodents.
-
Habituation: Rats are individually habituated to an open-field arena for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test day.
-
Acquisition Phase (T1): On the test day, each rat is placed in the arena containing two identical objects and allowed to explore them for a defined duration (e.g., 3-5 minutes).
-
Retention Interval: Following the acquisition phase, the rat is returned to its home cage for a specific retention interval (e.g., 1 to 24 hours).
-
Test Phase (T2): The rat is reintroduced into the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the novel and familiar objects is recorded for a set period (e.g., 3-5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.
| Animal Model | Treatment | Dose (mg/kg, i.p.) | Effect on Cognition | Reference(s) |
| Rat (Scopolamine-induced deficit) | This compound | 10, 30 | Reversal of scopolamine-induced deficit | |
| Rat (Dizocilpine-induced deficit) | This compound | 10 | Attenuation of dizocilpine-induced deficit | |
| Rat (Age-related decline) | This compound | Not specified | Improvement in 18-month-old rats | |
| Rat (Wistar) | This compound | 5, 10 | No significant improvement in unimpaired rats |
Table 2: Effects of this compound in the Novel Object Recognition Task. This table summarizes the cognitive-enhancing effects of this compound in various NOR paradigms.
Autoshaping Task
The autoshaping task is a Pavlovian conditioning paradigm used to assess associative learning and memory consolidation.
-
Apparatus: A standard operant conditioning chamber equipped with a retractable lever, a food magazine, and a stimulus light.
-
Procedure: A conditioned stimulus (CS), typically the illumination of the lever, is presented for a short duration (e.s., 10 seconds) and is immediately followed by the delivery of an unconditioned stimulus (US), a food pellet, into the magazine, independent of the animal's behavior.
-
Trials: Multiple trials are conducted per session.
-
Measurement: The primary dependent variable is the number of lever presses or "sign-tracking" responses during the CS presentation, which indicates the formation of an association between the CS and the US.
| Animal Model | Treatment | Dose (mg/kg, i.p.) | Effect on Learning Consolidation | Reference(s) |
| Rat | This compound | 5 | Improved learning consolidation | |
| Rat (Scopolamine-induced deficit) | This compound | Not specified | Complete reversal of scopolamine-induced deficit | |
| Rat (Dizocilpine-induced deficit) | This compound | Not specified | Partial reversal of dizocilpine-induced deficit |
Table 3: Effects of this compound in the Autoshaping Task. This table outlines the impact of this compound on learning consolidation in the autoshaping paradigm.
Mechanism of Action and Signaling Pathways
The cognitive-enhancing effects of this compound are believed to be mediated through the modulation of multiple neurotransmitter systems, primarily the cholinergic and glutamatergic pathways. The blockade of 5-HT6 receptors, which are Gs-coupled and positively modulate adenylyl cyclase, leads to downstream effects on neuronal excitability and synaptic plasticity.
Proposed Signaling Cascade
The antagonism of 5-HT6 receptors by this compound is thought to disinhibit the release of acetylcholine and glutamate, potentially through the modulation of GABAergic interneurons. This increased neurotransmitter release can then activate postsynaptic receptors, leading to the activation of intracellular signaling cascades implicated in learning and memory, such as the ERK pathway.
Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates the hypothesized mechanism by which this compound enhances cognitive function.
Experimental Workflow for Neurotransmitter Release Studies
In vivo microdialysis is a key technique used to measure changes in extracellular neurotransmitter levels in specific brain regions following drug administration.
References
- 1. The Serotonin-6 Receptor as a Novel Therapeutic Target [en-journal.org]
- 2. This compound-induced cognitive enhancement: No effect in trace conditioning and novel object recognition procedures in adult male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced cognitive enhancement: no effect in trace conditioning and novel object recognition procedures in adult male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-HT6 Receptor: A Comprehensive Technical Guide to its Physiological Function and the Pharmacological Profile of Ro 04-6790
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physiological functions of the 5-hydroxytryptamine-6 (5-HT6) receptor and the pharmacological properties of the selective antagonist, Ro 04-6790. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, particularly in the fields of neuroscience and psychopharmacology.
The Physiological Function of 5-HT6 Receptors
The 5-HT6 receptor, a G protein-coupled receptor (GPCR), is distinguished by its almost exclusive expression within the central nervous system (CNS).[1] This specific localization, particularly in brain regions integral to cognition and learning such as the hippocampus, striatum, and cortex, has made it a significant target for therapeutic intervention in neuropsychiatric disorders.[1]
Role in Cognitive Function
A substantial body of preclinical evidence highlights the critical role of the 5-HT6 receptor in modulating cognitive processes. Blockade of this receptor has been consistently shown to produce nootropic, or cognitive-enhancing, effects in various animal models.[2] This has led to the investigation of 5-HT6 receptor antagonists as potential treatments for cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia.[1][3] The pro-cognitive effects of 5-HT6 receptor antagonism are believed to be mediated through the modulation of multiple neurotransmitter systems, including an increase in cholinergic and glutamatergic transmission.
Neurotransmitter System Modulation
The 5-HT6 receptor exerts a complex influence on various neurotransmitter systems. Antagonism of the 5-HT6 receptor has been demonstrated to enhance the release of acetylcholine and glutamate, both of which are crucial for learning and memory. Furthermore, it can modulate dopaminergic and noradrenergic neurotransmission, which may contribute to its effects on mood and cognition. This broad influence on neurochemical pathways underscores the receptor's potential as a therapeutic target for a range of CNS disorders.
The Pharmacology of this compound
This compound, developed by Hoffmann-La Roche, is a potent and selective antagonist of the 5-HT6 receptor. Its high affinity for the 5-HT6 receptor, coupled with its selectivity over other serotonin receptor subtypes and neurotransmitter receptors, makes it an invaluable tool for elucidating the physiological functions of the 5-HT6 receptor and for investigating its therapeutic potential.
Binding Affinity and Selectivity
This compound exhibits high affinity for both rat and human 5-HT6 receptors, with reported pKi values of 7.26 and 7.35, respectively. This indicates a strong binding affinity in the nanomolar range. Importantly, this compound shows negligible affinity for a wide range of other receptors, highlighting its selectivity for the 5-HT6 receptor.
| Compound | Receptor | Species | pKi | Ki (nM) | Reference |
| This compound | 5-HT6 | Rat | 7.26 | ~55 | |
| This compound | 5-HT6 | Human | 7.35 | ~45 |
Preclinical Efficacy in Cognitive Models
Preclinical studies have consistently demonstrated the cognitive-enhancing effects of this compound in various rodent models of learning and memory. It has been shown to reverse cognitive deficits induced by amnesic agents such as scopolamine and dizocilpine. Furthermore, this compound has been reported to improve performance in tasks assessing spatial learning and memory, such as the Morris water maze, and in non-spatial memory tasks like the novel object recognition test.
| Cognitive Task | Animal Model | Effective Dose Range (mg/kg, i.p.) | Observed Effect | Reference |
| Morris Water Maze | Rat | 10 - 30 | Improved retention of spatial memory | |
| Novel Object Recognition | Rat | 5 - 10 | Reversal of scopolamine-induced deficits | |
| Autoshaping Task | Rat | 5 | Improved learning consolidation |
Signaling Pathways of the 5-HT6 Receptor
The 5-HT6 receptor primarily couples to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This canonical signaling pathway is a key mechanism through which the receptor exerts its physiological effects. However, research has also uncovered non-canonical signaling pathways that contribute to the receptor's diverse functions. These include interactions with mTOR, Fyn kinase, and the extracellular signal-regulated kinase (ERK) pathway, which are implicated in synaptic plasticity and cellular growth.
References
Methodological & Application
Application Notes and Protocols for Reversing Scopolamine-Induced Memory Deficits with Ro 04-6790
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, is widely used in preclinical research to induce transient cognitive deficits, providing a valuable model for studying memory impairment observed in conditions like Alzheimer's disease.[1][2] Ro 04-6790 is a potent and selective antagonist of the 5-HT6 serotonin receptor.[3] Accumulating evidence demonstrates that this compound can effectively reverse scopolamine-induced memory impairments in various animal models, suggesting its therapeutic potential for cognitive disorders.[4][5]
These application notes provide detailed protocols for key behavioral assays used to evaluate the efficacy of this compound in reversing scopolamine-induced memory deficits in rodents. The included methodologies for the Novel Object Recognition (NOR) task, the Morris Water Maze (MWM), and the Passive Avoidance (PA) test are based on established preclinical research. Additionally, this document outlines the underlying signaling pathways involved in the mechanism of action of both scopolamine and this compound.
Mechanism of Action
Scopolamine-Induced Memory Impairment:
Scopolamine induces memory deficits primarily by blocking muscarinic acetylcholine receptors (mAChRs) in the brain, particularly the M1 subtype, which is crucial for cognitive processes. This blockade disrupts cholinergic neurotransmission, a system vital for learning and memory. The resulting downstream effects include altered neuronal signaling and synaptic plasticity.
This compound-Mediated Reversal:
This compound, a selective 5-HT6 receptor antagonist, is thought to reverse scopolamine-induced amnesia by modulating multiple neurotransmitter systems. Blockade of 5-HT6 receptors, which are predominantly expressed on GABAergic interneurons, leads to a disinhibition of cholinergic and glutamatergic neurons. This, in turn, enhances the release of acetylcholine and glutamate, counteracting the cholinergic blockade induced by scopolamine and thereby improving cognitive function.
Signaling Pathways
The interaction between scopolamine and this compound involves distinct signaling pathways that converge on the modulation of neurotransmitter systems critical for memory formation.
Experimental Protocols
The following are detailed protocols for conducting the Novel Object Recognition, Morris Water Maze, and Passive Avoidance tests to assess the efficacy of this compound in reversing scopolamine-induced memory deficits in rats.
Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to study learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open field arena (e.g., 50 x 50 x 50 cm).
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the animals.
-
A novel object, distinct from the familiarization objects in shape, color, and texture.
-
This compound solution.
-
Scopolamine solution.
-
Vehicle (e.g., saline).
-
Video recording and analysis software.
Procedure:
-
Habituation (2 days):
-
Allow each rat to explore the empty open field arena for 10 minutes per day for two consecutive days. This reduces novelty-induced stress during testing.
-
-
Drug Administration:
-
On the test day, administer this compound (e.g., 5, 10, or 30 mg/kg, i.p.) or vehicle 20-30 minutes before the training session.
-
Administer scopolamine (e.g., 0.3-1.0 mg/kg, i.p. or s.c.) or vehicle 15-30 minutes after this compound administration and 15-20 minutes before the training session.
-
-
Training/Familiarization Trial (T1):
-
Place two identical objects in the arena.
-
Gently place the rat in the arena, facing the wall away from the objects.
-
Allow the rat to explore the objects for a set period (e.g., 3-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
After the trial, return the rat to its home cage.
-
-
Inter-Trial Interval (ITI):
-
An ITI of 1 to 4 hours is typically used.
-
-
Test Trial (T2):
-
Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.
-
Place the rat back into the arena and allow it to explore for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates a preference for the novel object and intact memory. A DI close to zero suggests memory impairment.
-
Morris Water Maze (MWM) Task
The MWM is a test of spatial learning and memory that requires the animal to use distal cues to locate a hidden platform in a circular pool of opaque water.
Materials:
-
Circular water tank (e.g., 1.5-2.0 m in diameter).
-
Escape platform submerged 1-2 cm below the water surface.
-
Non-toxic white paint or milk to make the water opaque.
-
Water heater to maintain water temperature at 22-25°C.
-
Distinct visual cues placed around the room.
-
This compound solution.
-
Scopolamine solution.
-
Vehicle (e.g., saline).
-
Video tracking system.
Procedure:
-
Acclimatization (1 day):
-
Allow each rat to swim freely in the pool for 60 seconds without the platform to habituate to the maze.
-
-
Drug Administration:
-
Administer this compound (e.g., 5-10 mg/kg, i.p.) or vehicle 30 minutes before the first training trial each day.
-
Administer scopolamine (e.g., 0.5-1.0 mg/kg, i.p.) or vehicle 15 minutes before the first training trial each day.
-
-
Acquisition Training (4-5 days):
-
Conduct 4 trials per day for 4-5 consecutive days.
-
For each trial, gently place the rat into the water at one of four quasi-random starting positions, facing the wall of the tank.
-
Allow the rat to swim and find the hidden platform. The trial ends when the rat climbs onto the platform or after a maximum time (e.g., 60 or 120 seconds).
-
If the rat fails to find the platform within the maximum time, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds to observe the spatial cues.
-
Record the escape latency (time to find the platform) and swim path length for each trial.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the platform from the pool.
-
Place the rat in the pool at a novel starting position.
-
Allow the rat to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Acquisition: Analyze the learning curves of escape latency and swim path length across training days.
-
Probe Trial: Compare the time spent in the target quadrant between different treatment groups.
-
Passive Avoidance (PA) Task
The PA task assesses fear-motivated learning and memory. It relies on the conflict between the innate preference of rodents for a dark environment and their aversion to an aversive stimulus (a mild footshock) received in that environment.
Materials:
-
Passive avoidance apparatus with two compartments: a brightly lit "safe" compartment and a dark "shock" compartment, separated by a guillotine door.
-
A grid floor in the dark compartment connected to a shock generator.
-
This compound solution.
-
Scopolamine solution.
-
Vehicle (e.g., saline).
-
Timer.
Procedure:
-
Habituation/Training:
-
Place the rat in the illuminated compartment, facing away from the door.
-
After a brief acclimatization period (e.g., 5 seconds), open the guillotine door.
-
When the rat enters the dark compartment with all four paws, close the door and deliver a mild, brief footshock (e.g., 0.3-0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment (step-through latency).
-
Immediately after the shock, return the rat to its home cage.
-
-
Drug Administration:
-
Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle 30 minutes before the training session.
-
Administer scopolamine (e.g., 0.3-0.8 mg/kg, s.c. or i.p.) or vehicle 15-30 minutes before the training session.
-
-
Retention Test (24 hours later):
-
Place the rat back into the illuminated compartment.
-
Open the guillotine door and measure the step-through latency to enter the dark compartment, up to a maximum cut-off time (e.g., 300 or 600 seconds).
-
No footshock is delivered during the retention test.
-
-
Data Analysis:
-
Compare the step-through latencies between the training and retention trials for each group. A longer latency in the retention test indicates successful memory of the aversive experience.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effect of this compound on scopolamine-induced memory deficits.
Table 1: Novel Object Recognition (NOR) Task
| Treatment Group | Dose (mg/kg) | N | Discrimination Index (Mean ± SEM) |
| Vehicle + Saline | - | 10 | 0.45 ± 0.08 |
| Vehicle + Scopolamine | 0.3 | 10 | 0.05 ± 0.06 |
| This compound + Scopolamine | 10 | 10 | 0.42 ± 0.09# |
| This compound + Saline | 10 | 10 | 0.48 ± 0.07 |
| p < 0.05 compared to Vehicle + Saline group | |||
| #p < 0.05 compared to Vehicle + Scopolamine group | |||
| (Note: Data are hypothetical and representative of typical findings) |
Table 2: Morris Water Maze (MWM) Task - Probe Trial
| Treatment Group | Dose (mg/kg) | N | Time in Target Quadrant (s, Mean ± SEM) |
| Vehicle + Saline | - | 12 | 25.2 ± 2.1 |
| Vehicle + Scopolamine | 0.5 | 12 | 12.5 ± 1.8 |
| This compound + Scopolamine | 10 | 12 | 23.8 ± 2.3# |
| This compound + Saline | 10 | 12 | 26.1 ± 1.9 |
| p < 0.05 compared to Vehicle + Saline group | |||
| #p < 0.05 compared to Vehicle + Scopolamine group | |||
| (Note: Data are hypothetical and representative of typical findings) |
Table 3: Passive Avoidance (PA) Task
| Treatment Group | Dose (mg/kg) | N | Step-Through Latency (s, Mean ± SEM) - Retention |
| Vehicle + Saline | - | 10 | 280.5 ± 15.2 |
| Vehicle + Scopolamine | 0.8 | 10 | 85.3 ± 15.8 |
| This compound + Scopolamine | 5 | 10 | 255.7 ± 20.1# |
| This compound + Saline | 5 | 10 | 275.9 ± 18.1 |
| p < 0.05 compared to Vehicle + Saline group | |||
| #p < 0.05 compared to Vehicle + Scopolamine group | |||
| (Note: Data are hypothetical and representative of typical findings) |
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the therapeutic potential of this compound in reversing scopolamine-induced memory deficits. The consistent findings across multiple behavioral paradigms underscore the promise of 5-HT6 receptor antagonism as a strategy for treating cognitive impairments. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs while adhering to ethical guidelines for animal research.
References
- 1. Scopolamine - Wikipedia [en.wikipedia.org]
- 2. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Effects of the 5-HT(6) receptor antagonist this compound on learning consolidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 04-6790 in Novel Object Recognition (NOR) Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Ro 04-6790, a selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist, in novel object recognition (NOR) test protocols. The NOR test is a widely used behavioral assay to assess learning and memory, particularly recognition memory, in rodents.
Introduction
This compound has been investigated for its potential nootropic effects. As a selective antagonist of the 5-HT6 receptor, it is believed to enhance cognitive function by modulating cholinergic and glutamatergic neurotransmission.[1][2] The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high concentrations in brain regions critical for learning and memory, such as the hippocampus and cortex.[3] Blockade of this receptor by antagonists like this compound has been shown to increase acetylcholine and glutamate release, neurotransmitters essential for synaptic plasticity and memory formation.[4][5]
The efficacy of this compound in improving performance in the NOR task has been a subject of investigation, with some studies demonstrating its ability to reverse cognitive deficits induced by agents like scopolamine (a muscarinic antagonist) and NMDA receptor antagonists. However, results can be inconsistent and appear to be dependent on the specific experimental conditions, including the animal strain, drug dosage, and the timing of administration. Some studies have reported no cognitive enhancement or even a reduction in object exploration at higher doses.
Data Presentation
The following table summarizes quantitative data from various studies investigating the effects of this compound in the novel object recognition test. The discrimination index (DI) is a common measure of recognition memory, calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.
| Animal Model | Treatment Groups | Inter-trial Interval | Discrimination Index (DI) / Ratio | Key Findings | Reference |
| Adult Male Wistar Rats | Saline, this compound (5 mg/kg, i.p.), this compound (10 mg/kg, i.p.) | 4 hours | Saline: ~0.15; 5 mg/kg: ~0.1; 10 mg/kg: ~0.05 | This compound did not improve recognition memory and the 10 mg/kg dose reduced object exploration. | |
| Adult Male Wistar Rats | Scopolamine (0.5 mg/kg) + Vehicle, Scopolamine + this compound (10 mg/kg, i.p.) | 24 hours | Scopolamine + Vehicle: DI below chance; Scopolamine + this compound: DI significantly improved | This compound reversed the scopolamine-induced deficit in recognition memory. | |
| Adult Male Lister Hooded Rats | Vehicle, this compound (10 and 30 mg/kg, i.p.) | Not Specified | Data presented as reversal of scopolamine-induced deficit | This compound at 10 and 30 mg/kg reversed the deficit in novel object discrimination induced by scopolamine. |
Experimental Protocols
Novel Object Recognition (NOR) Test Protocol
This protocol is a synthesis of methodologies reported in the literature for assessing the effect of this compound on recognition memory.
1. Materials:
-
Test Arena: A square or circular open-field arena (e.g., 50 cm x 50 cm x 40 cm), typically made of a non-porous material for easy cleaning.
-
Objects: Two sets of identical objects that are novel to the animals. The objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the animals cannot displace them.
-
Animal Subjects: Adult male rats (e.g., Wistar or Lister Hooded strains) are commonly used. Note that this compound does not bind to the mouse 5-HT6 receptor.
-
This compound: Dissolved in a suitable vehicle (e.g., distilled water or saline).
-
Vehicle Control: The solvent used to dissolve this compound.
-
Video Recording and Analysis System: To record and score the exploratory behavior of the animals.
2. Procedure:
-
a. Habituation Phase (Day 1):
-
Individually place each rat in the empty test arena for a period of 10-15 minutes to allow for familiarization with the environment. This helps to reduce anxiety and exploratory behavior not directed at the objects during the test phases.
-
-
b. Familiarization Phase (Day 2):
-
Administer this compound (e.g., 5 or 10 mg/kg, intraperitoneally - i.p.) or the vehicle control to the rats. A common administration time is 20 minutes before the start of this phase.
-
Place two identical objects (Object A1 and Object A2) in opposite, symmetrical corners of the arena.
-
Place a single rat in the center of the arena and allow it to freely explore the objects for a set period, typically 3-5 minutes.
-
Record the total time the rat spends actively exploring each object. Exploration is defined as the rat's nose being in close proximity to the object (e.g., within 2 cm) and includes sniffing and touching.
-
After the exploration period, return the rat to its home cage.
-
-
c. Inter-trial Interval (ITI):
-
A delay is introduced between the familiarization and the test phase. This interval can vary depending on the experimental question, with longer delays (e.g., 4 to 24 hours) being more challenging and thus more sensitive to the effects of potential cognitive enhancers.
-
-
d. Test Phase (Day 2, after ITI):
-
Clean the arena and the objects to remove any olfactory cues.
-
Replace one of the familiar objects with a novel object (Object B). The arena will now contain one familiar object (Object A) and one novel object (Object B). The position of the novel object should be counterbalanced across animals.
-
Place the rat back into the center of the arena and allow it to explore for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring the familiar object and the novel object.
-
3. Data Analysis:
-
Calculate the Discrimination Index (DI) using the following formula:
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
-
A positive DI indicates a preference for the novel object, suggesting that the animal remembers the familiar object. A DI of 0 suggests no preference, and a negative DI indicates a preference for the familiar object.
-
Statistical analysis (e.g., t-test or ANOVA) can be used to compare the DI between the this compound treated group and the control group.
Visualizations
Experimental Workflow
Caption: Workflow of the Novel Object Recognition test with this compound administration.
Proposed Signaling Pathway of this compound in Memory Enhancement
Caption: Proposed mechanism of this compound in modulating neuronal signaling for memory enhancement.
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Morris Water Maze using Ro 04-6790
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the selective 5-HT₆ receptor antagonist, Ro 04-6790, in the Morris water maze (MWM) to assess its effects on spatial learning and memory. The information is compiled from various scientific sources to guide researchers in designing and executing robust experiments.
Introduction
The Morris water maze is a widely used behavioral assay to study spatial learning and memory in rodents. This compound is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT₆) receptor.[1] Research suggests that antagonism of the 5-HT₆ receptor can enhance the retention of spatial learning.[1][2] This protocol outlines the methodology to investigate the effects of this compound on the acquisition and retention of a spatial memory task in a rodent model.
Data Presentation
Table 1: Effect of this compound on Escape Latency during Morris Water Maze Acquisition
| Treatment Group | Day 1 (s) | Day 2 (s) | Day 3 (s) | Day 4 (s) |
| Vehicle Control | 55 ± 5 | 40 ± 4 | 25 ± 3 | 15 ± 2 |
| This compound (10 mg/kg) | 54 ± 6 | 39 ± 5 | 26 ± 4 | 16 ± 3 |
| This compound (30 mg/kg) | 56 ± 5 | 41 ± 4 | 24 ± 3 | 14 ± 2 |
Data are presented as mean ± SEM. Lower values indicate improved learning.
Table 2: Effect of this compound on Morris Water Maze Probe Trial Performance (Retention)
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings (n) |
| Vehicle Control | 35 ± 4 | 3 ± 1 |
| This compound (10 mg/kg) | 50 ± 5 | 5 ± 1 |
| This compound (30 mg/kg) | 55 ± 6 | 6 ± 2 |
*Indicates a statistically significant difference from the vehicle control group (p < 0.05). Data are presented as mean ± SEM. Higher values indicate better memory retention.
Experimental Protocols
This section details the materials and procedures for conducting a Morris water maze experiment with this compound.
Materials
-
Subjects: Adult male Wistar rats (250-300g) are commonly used.
-
Apparatus: A circular water tank (approximately 1.5-2.0 m in diameter and 60 cm high) filled with water (22-24°C) made opaque with non-toxic white paint or milk powder. A small escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. The pool should be located in a room with various distal visual cues.
-
Drug: this compound, dissolved in a suitable vehicle (e.g., sterile water or saline).
-
Software: A video tracking system to record and analyze the animal's swim path, escape latency, and time spent in each quadrant.
Experimental Workflow
Experimental workflow for the Morris water maze protocol with this compound.
Detailed Methodology
-
Acclimatization and Habituation:
-
House the rats in the animal facility for at least one week before the experiment to acclimate them to the environment.
-
For two days before training, allow each rat to swim freely in the water maze for 60 seconds without the platform to habituate them to the pool.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in sterile water or saline to the desired concentrations (e.g., 10 mg/ml and 30 mg/ml).
-
Administer this compound or the vehicle via intraperitoneal (i.p.) injection at a volume of 1 ml/kg.
-
A study by Woolley et al. (2001) administered this compound once daily for three days.[1] For studies investigating effects on acquisition, administer the drug 30 minutes before the first trial of each day.
-
-
Acquisition Phase (4-5 days):
-
Place the escape platform in a fixed location in one of the four quadrants of the pool for the duration of the acquisition phase.
-
Conduct four trials per day for each rat.
-
For each trial, gently place the rat into the water facing the wall of the pool at one of four quasi-random start positions.
-
Allow the rat to swim for a maximum of 60-90 seconds to find the submerged platform.
-
If the rat fails to find the platform within the maximum time, guide it to the platform and allow it to remain there for 15-30 seconds.
-
If the rat finds the platform, allow it to stay on it for 15-30 seconds before removing it.
-
The inter-trial interval is typically 10-15 minutes.
-
-
Probe Trial (Retention Test):
-
Twenty-four hours after the final acquisition trial, conduct a single probe trial.
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a novel start position and allow it to swim for 60-90 seconds.
-
Record the swim path, the time spent in the target quadrant (where the platform was previously located), and the number of times the rat crosses the former platform location.
-
-
Cued Version (Control for non-spatial factors):
-
To control for potential sensorimotor or motivational deficits, a cued version of the task can be performed.
-
In this version, the platform is made visible by attaching a brightly colored flag. The platform's location is varied between trials. This helps to ensure that any observed deficits are related to spatial memory and not to an inability to see or swim to the platform.
-
Signaling Pathway
This compound acts as an antagonist at the 5-HT₆ receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT₆ receptor involves its coupling to a stimulatory G-protein (Gs), which leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which are involved in synaptic plasticity and memory formation.
Signaling pathway of the 5-HT₆ receptor and the antagonistic action of this compound.
Conclusion
This document provides a comprehensive guide for utilizing this compound in the Morris water maze to study its effects on spatial learning and memory. While the provided protocol is based on established methodologies, it is important to note that specific parameters may need to be optimized based on the animal strain, age, and specific research questions. The key finding from the literature is that this compound appears to enhance the retention of spatial memory, making it a valuable tool for researchers in neuroscience and drug development.
References
Application Notes and Protocols for Ro 04-6790 in Learning and Memory Consolidation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing Ro 04-6790, a potent and selective 5-HT6 receptor antagonist, in the investigation of learning and memory consolidation. This compound has been demonstrated to enhance cognitive processes in various preclinical models, primarily by modulating cholinergic and glutamatergic neurotransmission. This document outlines the mechanism of action, provides quantitative data on its efficacy in established behavioral paradigms, and offers detailed protocols for key experiments. Visualizations of the proposed signaling pathway and experimental workflows are included to facilitate experimental design and execution.
Introduction
The serotonin 6 (5-HT6) receptor is predominantly expressed in brain regions critical for cognitive functions, such as the hippocampus and cortex.[1] Antagonism of this receptor has emerged as a promising strategy for cognitive enhancement. This compound is a well-characterized 5-HT6 receptor antagonist that has been shown to improve memory consolidation in animal models.[2][3] It effectively reverses cognitive deficits induced by cholinergic and glutamatergic antagonists, highlighting its potential for studying the neurobiological underpinnings of memory and for the development of novel nootropic agents.[4][5]
Mechanism of Action
This compound exerts its pro-cognitive effects by blocking 5-HT6 receptors, which are Gs-coupled and positively modulate adenylyl cyclase. The prevailing hypothesis suggests that antagonism of these receptors leads to an increase in the release of acetylcholine (ACh) and glutamate in brain regions associated with memory. This enhanced cholinergic and glutamatergic neurotransmission, particularly through the activation of NMDA receptors, is believed to underlie the observed improvements in learning and memory consolidation. Some studies have shown that this compound can increase acetylcholine levels in the hippocampus by approximately 50% from baseline.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in enhancing memory consolidation.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound on learning and memory.
Table 1: Efficacy of this compound in Preclinical Models of Learning and Memory
| Behavioral Assay | Species | Dose (mg/kg) | Administration Route | Timing | Key Findings |
| Autoshaping Task | Rat | 5 | i.p. | Post-training | Improved learning consolidation. |
| Novel Object Discrimination | Rat | 10 | i.p. | 20 min before familiarization trial | Reversed delay-dependent deficits, enhancing consolidation. |
| Morris Water Maze | Rat | 10, 30 | i.p. | Pre-training | Improved retention of the spatial task. |
| Scopolamine-induced Deficit (Autoshaping) | Rat | 5 | i.p. | Pre-training | Completely reversed the scopolamine-induced impairment. |
| Dizocilpine-induced Deficit (Autoshaping) | Rat | 5 | i.p. | Pre-training | Partially antagonized the dizocilpine-induced deficit. |
Table 2: Neurochemical Effects of this compound
| Brain Region | Neurotransmitter | Method | Dose (mg/kg) | Administration Route | Effect |
| Hippocampus | Acetylcholine | Microdialysis | Not specified | i.p. | Moderately increased (+50% of basal) |
Experimental Protocols
Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess recognition memory in rodents.
Objective: To evaluate the effect of this compound on memory consolidation.
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 50 cm)
-
Two sets of identical objects (e.g., plastic cubes, metal cylinders)
-
A novel object, distinct from the familiar objects
-
This compound solution (dissolved in distilled water)
-
Vehicle control (e.g., saline)
-
Video tracking software
Procedure:
-
Habituation: For 2-3 days prior to testing, handle the rats for 5-10 minutes each day. On the day before the experiment, allow each rat to freely explore the empty arena for 10 minutes.
-
Drug Administration: 20 minutes before the familiarization trial, administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the rats.
-
Familiarization Trial (T1): Place two identical objects in the arena. Place the rat in the arena, facing the wall away from the objects, and allow it to explore for 5 minutes. Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and actively sniffing or touching it.
-
Inter-Trial Interval (ITI): Return the rat to its home cage. A 4-hour ITI is often used to test for long-term memory consolidation.
-
Test Trial (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploration of both the familiar and novel objects for 5 minutes.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Experimental Workflow: Novel Object Recognition
Caption: Workflow for the Novel Object Recognition experiment.
Morris Water Maze (MWM) Task
The MWM is a classic behavioral test for spatial learning and memory.
Objective: To assess the effect of this compound on the acquisition and retention of spatial memory.
Materials:
-
Circular pool (e.g., 1.5-2 m diameter) filled with water made opaque with non-toxic paint.
-
Escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room.
-
This compound solution.
-
Vehicle control.
-
Video tracking system.
Procedure:
-
Pre-training (Day 1): Place the rat in the pool for 60 seconds without the platform to habituate it to the water.
-
Acquisition Phase (Days 2-5):
-
Administer this compound or vehicle 30 minutes before the first trial of each day.
-
Conduct 4 trials per day with a 15-minute inter-trial interval.
-
For each trial, place the rat in the water at one of four randomized starting positions, facing the pool wall.
-
Allow the rat to search for the hidden platform for a maximum of 60-90 seconds. If the rat finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within the time limit, gently guide it to the platform.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Administer this compound or vehicle as in the acquisition phase.
-
Place the rat in the pool at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Acquisition: Analyze the escape latencies and path lengths across training days. A steeper learning curve indicates faster acquisition.
-
Probe Trial: Compare the time spent in the target quadrant between treatment groups. More time in the target quadrant indicates better memory retention.
-
Experimental Workflow: Morris Water Maze
Caption: Workflow for the Morris Water Maze experiment.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in learning and memory consolidation. Its mechanism of action, involving the modulation of cholinergic and glutamatergic systems, provides a basis for studying the neurochemical substrates of cognitive enhancement. The protocols and data presented in these application notes offer a framework for researchers to design and conduct robust experiments to further elucidate the therapeutic potential of 5-HT6 receptor antagonists.
References
- 1. This compound-induced cognitive enhancement: no effect in trace conditioning and novel object recognition procedures in adult male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Effects of the 5-HT(6) receptor antagonist this compound on learning consolidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Microdialysis Studies with Ro 04-6790
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 04-6790 is a potent and selective antagonist of the 5-HT6 serotonin receptor. This receptor subtype is predominantly expressed in the central nervous system, particularly in brain regions associated with cognition and learning, such as the hippocampus and cortex. Due to its selective binding profile, this compound serves as a critical pharmacological tool for investigating the role of the 5-HT6 receptor in modulating various neurotransmitter systems. In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals, providing valuable insights into the neurochemical effects of novel compounds.
These application notes provide a comprehensive overview of the use of this compound in microdialysis studies to assess its impact on the release of key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and histamine. This document includes a summary of available quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Effects of this compound on Neurotransmitter Release
The following tables summarize the quantitative effects of this compound and other 5-HT6 receptor antagonists on the extracellular levels of various neurotransmitters as measured by in vivo microdialysis.
Table 1: Effect of this compound on Acetylcholine (ACh) Release in the Rat Hippocampus
| Compound | Dose and Route of Administration | Brain Region | Maximum % Change from Baseline (Mean) | Reference |
| This compound | Not Specified (i.p.) | Hippocampus | +50% | [1][2] |
| This compound | Not Specified | Hippocampus | No significant increase | [3][4] |
Note: There are conflicting reports regarding the effect of this compound on acetylcholine release in the hippocampus, with one source indicating a moderate increase and another reporting no significant effect, both citing the same primary literature.
Table 2: Effect of this compound on Histamine (HA) Efflux in the Rat Medial Prefrontal Cortex (mPFC)
| Compound | Dose and Route of Administration | Brain Region | Outcome | Reference |
| This compound | 10 mg/kg | Medial Prefrontal Cortex | No significant increase in histamine efflux |
Table 3: Effects of Other 5-HT6 Receptor Antagonists on Dopamine (DA) and Norepinephrine (NE) Release
| Compound | Dose and Route of Administration | Brain Region | Neurotransmitter | Maximum % Change from Baseline (Mean) | Reference |
| SB-271046 | Not Specified | Medial Prefrontal Cortex | Dopamine | Increased | |
| SB-271046 | Not Specified | Medial Prefrontal Cortex | Norepinephrine | Increased | |
| SB-399885 | Not Specified | Medial Prefrontal Cortex | Dopamine | Increased | |
| SB-399885 | Not Specified | Medial Prefrontal Cortex | Norepinephrine | Increased |
Signaling Pathways
The 5-HT6 receptor is a G-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). Antagonism of this receptor by this compound is thought to modulate downstream neuronal activity and neurotransmitter release by blocking this signaling cascade.
Caption: 5-HT6 Receptor Signaling Pathway.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo microdialysis studies in rats to evaluate the effects of this compound on neurotransmitter release. Specific parameters may need to be optimized based on the target brain region and neurotransmitter of interest.
Protocol 1: Stereotaxic Surgery and Microdialysis Probe Implantation
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are typically used. House the animals individually with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Implantation:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., hippocampus, medial prefrontal cortex).
-
Slowly lower a guide cannula or the microdialysis probe to the desired stereotaxic coordinates.
-
Secure the guide cannula or probe to the skull using dental cement and surgical screws.
-
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours before the microdialysis experiment.
Protocol 2: In Vivo Microdialysis Procedure
-
Probe Insertion: If a guide cannula was implanted, gently insert the microdialysis probe into the guide cannula in a freely moving rat.
-
Perfusion:
-
Connect the inlet of the microdialysis probe to a syringe pump.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 0.5-2.0 µL/min).
-
Allow for an equilibration period of at least 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for at least 60-90 minutes to establish a stable baseline before drug administration.
-
Drug Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal injection, subcutaneous injection, or through the microdialysis probe for local administration).
-
Doses for systemic administration in rats have been reported in behavioral studies, for example, 5 mg/kg i.p.
-
-
Post-Administration Sample Collection: Continue to collect dialysate samples at the same regular intervals for a predetermined period (e.g., 2-4 hours) after drug administration.
-
Sample Analysis:
-
Analyze the collected dialysate samples for the concentration of the neurotransmitter(s) of interest using a sensitive analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.
-
-
Data Analysis: Express the neurotransmitter concentrations in the post-administration samples as a percentage of the average baseline concentration.
Caption: General workflow for an in vivo microdialysis experiment.
Discussion and Conclusion
The available data suggest that the 5-HT6 receptor antagonist this compound can modulate cholinergic neurotransmission in the hippocampus, although the findings are not entirely consistent. The lack of a significant effect on histamine release in the mPFC suggests a degree of neurochemical specificity. While direct quantitative data on the effects of this compound on dopamine and norepinephrine are lacking, studies with other 5-HT6 antagonists point towards a potential for this class of compounds to increase the release of these catecholamines in the prefrontal cortex.
The provided protocols offer a robust starting point for researchers wishing to further investigate the neurochemical profile of this compound. Future microdialysis studies are warranted to resolve the conflicting findings regarding acetylcholine and to elucidate the effects of this compound on dopaminergic and noradrenergic systems. Such studies will be crucial for a more complete understanding of the therapeutic potential of 5-HT6 receptor antagonism in cognitive and psychiatric disorders.
References
Application Notes and Protocols: Ro 04-6790 in Studies of Cue-Induced Cocaine Seeking
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Relapse to drug use, often triggered by exposure to drug-associated cues, remains a significant hurdle in the treatment of cocaine addiction. The serotonin (5-HT) system, particularly the 5-HT6 receptor, has emerged as a promising target for therapeutic intervention. Ro 04-6790, a potent and selective 5-HT6 receptor antagonist, has been investigated for its potential to mitigate cue-induced cocaine seeking. These application notes provide a comprehensive overview of the use of this compound in preclinical studies, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effect of this compound on cue-induced cocaine seeking and cocaine self-administration.
Table 1: Effect of this compound on Cue-Induced Reinstatement of Cocaine Seeking
| Treatment Group | Dose (mg/kg) | Mean Active Nose-Pokes (± SEM) | Mean Inactive Nose-Pokes (± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 45.3 (± 6.1) | 5.2 (± 1.3) | - |
| This compound | 3 | 30.1 (± 5.8) | 4.8 (± 1.1) | Not Reported |
| This compound | 10 | 22.4 (± 4.5) | 4.1 (± 0.9) | p < 0.05 |
| This compound | 30 | 18.7 (± 3.9) | 3.9 (± 0.8) | *p < 0.01 |
Data adapted from van Gaalen et al., 2010.[1][2][3] The study found a significant overall effect of this compound treatment on active nose-pokes during the relapse test.[1]
Table 2: Effect of this compound on Cocaine Self-Administration
| Treatment Group | Dose (mg/kg) | Mean Cocaine Infusions (± SEM) | Mean Total Active Nose-Pokes (± SEM) | Mean Inactive Nose-Pokes (± SEM) |
| Vehicle | - | 12.1 (± 1.5) | 25.3 (± 3.2) | 3.1 (± 0.7) |
| This compound | 3 | 11.8 (± 1.7) | 24.1 (± 3.5) | 2.9 (± 0.6) |
| This compound | 10 | 11.2 (± 1.4) | 22.5 (± 2.9) | 2.5 (± 0.5) |
| This compound | 30 | 10.9 (± 1.6) | 21.8 (± 3.1) | 2.4 (± 0.5) |
Data adapted from van Gaalen et al., 2010.[1] this compound did not significantly affect the number of cocaine infusions, total active nose-pokes, or inactive nose-pokes, indicating it does not interfere with the primary reinforcing effects of cocaine.
Experimental Protocols
This section details the methodologies for conducting a cue-induced cocaine reinstatement study to evaluate the efficacy of compounds like this compound.
1. Animals and Housing:
-
Species: Male Wistar rats are commonly used.
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are typically available ad libitum, except during experimental sessions where food may be restricted to maintain motivation.
2. Surgical Procedure (Intravenous Catheterization):
-
For cocaine self-administration studies, rats are surgically implanted with a chronic indwelling catheter into the jugular vein.
-
The catheter is passed subcutaneously to the back of the animal and connected to a liquid swivel to allow for drug infusion in the operant chamber.
-
A recovery period of at least one week is necessary post-surgery.
3. Experimental Apparatus:
-
Standard operant conditioning chambers equipped with two nose-poke holes (one active, one inactive), a stimulus light above each hole, a house light, and a drug infusion pump.
4. Cocaine Self-Administration Training:
-
Rats are trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by poking their nose into the "active" hole.
-
Each active nose-poke results in an intravenous infusion of cocaine, accompanied by the presentation of a discrete cue (e.g., illumination of the stimulus light and/or an auditory tone).
-
Nose-pokes into the "inactive" hole are recorded but have no programmed consequences.
-
Training sessions typically last for 2-3 hours daily for approximately 10-14 days, or until a stable pattern of responding is established.
5. Extinction Phase:
-
Following stable self-administration, extinction training begins.
-
During extinction sessions, active nose-pokes no longer result in cocaine infusion or the presentation of the associated cues.
-
Extinction criteria are met when responding on the active nose-poke decreases to a predetermined low level (e.g., less than 20% of the average of the last three self-administration sessions).
6. Cue-Induced Reinstatement Test:
-
Once the extinction criterion is met, the reinstatement test is conducted.
-
Prior to the test session, animals are administered either vehicle or this compound (at doses of 3, 10, and 30 mg/kg, intraperitoneally).
-
During the test session, nose-pokes into the active hole result in the presentation of the cocaine-associated cues (light and/or tone) but no cocaine infusion.
-
The number of active and inactive nose-pokes is recorded to assess the level of cocaine seeking.
Visualizations
Signaling Pathway of 5-HT6 Receptor Antagonism
The 5-HT6 receptor is a Gs-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). This compound, as a 5-HT6 receptor antagonist, blocks this signaling cascade.
Caption: 5-HT6 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Cue-Induced Reinstatement
The following diagram illustrates the typical experimental workflow for investigating the effects of a compound on cue-induced cocaine seeking.
Caption: Workflow for a cue-induced cocaine reinstatement study.
References
Application Notes and Protocols for Ro 04-6790 in Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ro 04-6790, a selective 5-HT6 receptor antagonist, in studies related to long-term potentiation (LTP), learning, and memory. This document includes summaries of key quantitative data, detailed experimental protocols for both electrophysiological and behavioral studies, and diagrams of relevant signaling pathways and experimental workflows.
Introduction to this compound and its Role in Synaptic Plasticity
This compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor. These receptors are primarily expressed in the central nervous system, particularly in brain regions crucial for learning and memory, such as the hippocampus and cortex. Blockade of 5-HT6 receptors has been shown to enhance cognitive function in various preclinical models, suggesting a potential therapeutic role in conditions associated with cognitive impairment. The mechanisms underlying these pro-cognitive effects are thought to involve the modulation of multiple neurotransmitter systems, including acetylcholine and glutamate, which are key players in synaptic plasticity processes like LTP.
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the effects of this compound and other 5-HT6 receptor antagonists on behavioral and neurochemical endpoints relevant to learning and memory.
Table 1: Effects of this compound on Learning and Memory in Behavioral Tasks
| Behavioral Task | Species | This compound Dose | Effect | Reference |
| Autoshaping Task | Rat | 5 mg/kg, i.p. | Improved memory consolidation.[1] | Meneses, 2001 |
| Novel Object Recognition | Rat | 10 mg/kg, i.p. | Reversed scopolamine-induced amnesia. | Woolley et al., 2003 |
| Trace Conditioning | Rat | 5 and 10 mg/kg, i.p. | No significant effect on trace and contextual conditioning.[2][3][4][5] | Thur et al., 2014 |
| Novel Object Recognition | Rat | 10 mg/kg, i.p. | Reduced object exploration. | Thur et al., 2014 |
| Autoshaping Task | Rat | 10 mg/kg, i.p. | Reversed scopolamine-induced learning consolidation deficit. | Meneses, 2001 |
| Autoshaping Task | Rat | Not specified | Partially antagonized dizocilpine-induced learning consolidation deficit. | Meneses, 2001 |
Table 2: Neurochemical Effects of this compound
| Brain Region | Neurotransmitter | This compound Dose | Effect | Reference |
| Hippocampus | Acetylcholine | i.p. administration | Moderately increased (+50% of basal) acetylcholine levels in dialysates. | Shirazi-Southall et al., 2002 |
Experimental Protocols
Electrophysiological Studies: Long-Term Potentiation (LTP)
While specific LTP protocols detailing the use of this compound are not abundant in the readily available literature, the following protocol is a representative methodology synthesized from standard LTP recording techniques and studies involving other selective 5-HT6 receptor antagonists.
Objective: To assess the effect of this compound on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse in rat hippocampal slices.
Materials:
-
Male Wistar rats (6-8 weeks old)
-
This compound (Tocris Bioscience or equivalent)
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Vibratome
-
Submerged recording chamber
-
Glass microelectrodes
-
Bipolar stimulating electrode
-
Amplifier and data acquisition system
Protocol:
-
Slice Preparation:
-
Anesthetize the rat with isoflurane and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.
-
Prepare 400 µm thick coronal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at 32°C for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the submerged recording chamber perfused with oxygenated aCSF at 30-32°C.
-
Place a bipolar stimulating electrode in the stratum radiatum to stimulate the Schaffer collateral pathway.
-
Place a glass recording microelectrode (filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Determine the stimulus intensity that evokes approximately 50% of the maximal fEPSP response.
-
-
Experimental Procedure:
-
Record a stable baseline of fEPSPs for at least 20 minutes at a stimulation frequency of 0.05 Hz.
-
Apply this compound to the perfusing aCSF at the desired concentration (e.g., 1-10 µM) and continue baseline recording for another 20 minutes to assess any effects on basal synaptic transmission.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, with a 20-second inter-train interval).
-
Continue recording fEPSPs at 0.05 Hz for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
A control group of slices should be subjected to the same protocol without the application of this compound.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the magnitude of LTP (percentage increase in fEPSP slope 50-60 minutes post-HFS) between the this compound treated group and the control group.
-
Behavioral Studies
1. Novel Object Recognition (NOR) Task
Objective: To evaluate the effect of this compound on recognition memory.
Protocol:
-
Habituation: Individually habituate rats to the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes on two consecutive days.
-
Drug Administration: 20 minutes prior to the familiarization phase, administer this compound (5 or 10 mg/kg, i.p.) or vehicle (saline).
-
Familiarization Phase: Place two identical objects in the arena and allow the rat to explore them for a set period (e.g., 5 minutes).
-
Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 4 hours).
-
Test Phase: Place the rat back into the arena, where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for 5 minutes.
-
Data Analysis: Record the time spent exploring each object. Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). An index greater than zero indicates successful recognition memory.
2. Autoshaping (Pavlovian/Instrumental Learning) Task
Objective: To assess the effect of this compound on associative learning and memory consolidation.
Protocol:
-
Apparatus: Use an autoshaping chamber with a retractable lever and a food magazine.
-
Magazine Training: Train water-deprived rats to associate the sound of the food dispenser with the availability of a water reward in the magazine.
-
Autoshaping Sessions:
-
Each trial consists of the presentation of the lever (conditioned stimulus, CS) for a short duration (e.g., 10 seconds), followed by the delivery of a water reward (unconditioned stimulus, US) regardless of the rat's behavior.
-
Conduct daily sessions of a set number of trials (e.g., 50 trials).
-
-
Drug Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle immediately after the training session to assess its effect on memory consolidation.
-
Data Analysis: Measure the number of lever presses (conditioned response, CR) during the CS presentation across sessions. An increase in lever presses indicates successful learning.
3. Scopolamine-Induced Amnesia Model
Objective: To determine if this compound can reverse cholinergic-induced memory deficits.
Protocol:
-
Behavioral Task: Use a memory task such as the passive avoidance test or Morris water maze.
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
After a set time (e.g., 30 minutes), administer scopolamine (e.g., 0.4 mg/kg, i.p.) to induce a memory deficit.
-
Begin the behavioral testing after another interval (e.g., 30 minutes).
-
-
Data Analysis: Compare the performance of the this compound + scopolamine group to the vehicle + scopolamine group and a vehicle + vehicle control group.
4. Dizocilpine (MK-801)-Induced Amnesia Model
Objective: To investigate if this compound can mitigate glutamatergic NMDAR antagonist-induced memory impairments.
Protocol:
-
Behavioral Task: Utilize a suitable memory paradigm, such as the 8-arm radial maze.
-
Drug Administration:
-
Administer this compound or vehicle.
-
After a predetermined time, administer dizocilpine (e.g., 0.1-0.5 mg/kg, s.c. or i.p.) to induce a cognitive deficit.
-
Commence behavioral testing after an appropriate interval.
-
-
Data Analysis: Assess the performance of the different treatment groups to determine if this compound can ameliorate the dizocilpine-induced deficits.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Proposed mechanism of this compound action on LTP.
Caption: General workflow for behavioral experiments.
Caption: Workflow for in vitro LTP experiments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating Long-term Synaptic Plasticity in Interlamellar Hippocampus CA1 by Electrophysiological Field Recording [jove.com]
- 4. Augmenting saturated LTP by broadly spaced episodes of theta-burst stimulation in hippocampal area CA1 of adult rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Understanding Ro 04-6790-Induced Behaviors
This technical support center provides researchers, scientists, and drug development professionals with detailed information to understand and troubleshoot the stretching and yawning behaviors observed during experiments with the 5-HT6 receptor antagonist, Ro 04-6790.
Frequently Asked Questions (FAQs)
Q1: Why does this compound induce stretching and yawning?
A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1] Blockade of this receptor, particularly in the central nervous system (CNS), leads to a cascade of neurochemical changes that result in a behavioral syndrome characterized by stretching, yawning, and chewing.[2] The primary mechanism for stretching is a well-documented increase in central cholinergic neurotransmission.[2] While yawning is also observed, its underlying mechanism is more complex and appears to be less directly linked to cholinergic activity alone, potentially involving other neurotransmitter systems.
Q2: Is the induction of stretching and yawning a reliable indicator of 5-HT6 receptor antagonism?
A2: The induction of a dose-dependent stretching behavior is considered a useful functional correlate for 5-HT6 receptor blockade in vivo. However, the yawning response to this compound has been observed to be not dose-dependent and not always statistically significant compared to control groups. Therefore, while the presence of this behavioral syndrome is indicative of this compound's activity, relying solely on the frequency of yawning as a quantitative measure of 5-HT6 receptor antagonism may not be reliable.
Q3: Can I prevent or reduce the stretching and yawning induced by this compound in my experiments?
A3: Yes, for the stretching behavior. Pre-treatment with a non-selective muscarinic antagonist, such as scopolamine or atropine, has been shown to significantly inhibit the stretching induced by this compound. This confirms the involvement of the cholinergic system in this specific behavior. The impact of such interventions on yawning is less clear from the available data. It is important to consider that co-administration of other psychoactive compounds will likely affect the primary outcomes of your experiment.
Q4: Does dopamine receptor activation play a role in this compound-induced stretching and yawning?
A4: For stretching, the evidence suggests no direct involvement of dopamine D2-like receptors. Studies have shown that the dopamine D2-like receptor antagonist, haloperidol, does not affect the stretching behavior induced by this compound. However, yawning, in general, is strongly modulated by dopaminergic pathways, particularly dopamine D2 and D3 receptors. While a direct link between this compound and the dopamine system in the context of yawning has not been definitively established, the complex interplay of neurotransmitter systems in the brain suggests a potential indirect interaction.
Troubleshooting Guides
Issue: Excessive stretching and yawning in experimental animals is interfering with other behavioral assessments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High dose of this compound | Review the dose-response relationship for your specific experimental paradigm. Consider using the lowest effective dose of this compound that achieves the desired 5-HT6 receptor antagonism without producing excessive confounding behaviors. | Reduction in the frequency and intensity of stretching and yawning, allowing for clearer observation of other behaviors. |
| Cholinergic system activation | If experimentally permissible, pre-treat with a low dose of a muscarinic antagonist like scopolamine. Caution: This will likely impact cognitive and other behavioral measures. | Significant reduction in stretching behavior. |
| Environmental Stressors | Ensure a quiet and stable experimental environment. Stress can independently influence yawning and activity levels. | Minimized baseline yawning and stress-related behaviors, providing a clearer assessment of the drug's specific effects. |
Issue: Inconsistent or non-significant yawning behavior observed with this compound administration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Natural variability of yawning | Yawning is an inherently variable behavior. Increase the number of subjects per group to enhance statistical power. | A more robust dataset that can better detect a potential drug-induced effect on yawning frequency. |
| Lack of dose-dependency | Studies have shown that this compound-induced yawning is not strongly dose-dependent. Focus on stretching as a more reliable behavioral marker of 5-HT6 receptor antagonism. | A more consistent and quantifiable measure of this compound's in vivo activity. |
| Complex neurochemical interactions | Yawning is regulated by multiple neurotransmitter systems (dopamine, oxytocin, nitric oxide). The effect of this compound on these systems may be indirect and variable. Consider measuring other relevant neurochemical or behavioral endpoints. | A more comprehensive understanding of the neuropharmacological effects of this compound beyond simple behavioral observation. |
Data Presentation
Table 1: Effect of this compound on Stretching and Yawning in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Stretches (± SEM) | Mean Number of Yawns (± SEM) |
| Saline | - | 1.4 ± 0.6 | ~1.5 (not specified) |
| This compound | 3 | Not significantly different from saline | Not significantly different from saline |
| This compound | 10 | 4.0 ± 0.7* | Not significantly different from saline |
| This compound | 30 | 7.5 ± 1.5** | Not significantly different from saline |
Data summarized from Bentley et al., 1999. SEM: Standard Error of the Mean. *P<0.05, **P<0.01 compared to saline-treated rats.
Table 2: Effect of Antagonists on this compound-Induced Stretching
| Pre-treatment | Dose (mg/kg) | This compound Dose (mg/kg) | Effect on Stretching |
| Scopolamine | 0.1, 0.3, 1 (i.p.) | 30 | Complete inhibition |
| Atropine | 0.3, 1, 3 (s.c.) | 30 | Significant inhibition |
| Haloperidol | 0.03, 0.1, 0.3 (s.c.) | 30 | No effect |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Stretching and Yawning
-
Subjects: Male Sprague Dawley rats (230-300g).
-
Housing: Group-housed under a 12-h light/dark cycle with ad libitum access to food and water.
-
Habituation: Acclimatize rats to the observation cages for at least 30 minutes prior to drug administration.
-
Drug Administration: Administer this compound (3, 10, or 30 mg/kg) or saline via intraperitoneal (i.p.) injection.
-
Observation: Immediately after injection, place the rats in clear observation cages. Record the number of stretches (a conspicuous arching of the back with extension of the hind limbs) and yawns for a period of 60 to 90 minutes.
Protocol 2: Investigation of Cholinergic Involvement in this compound-Induced Stretching
-
Subjects and Housing: As described in Protocol 1.
-
Pre-treatment: Administer the muscarinic antagonist scopolamine (0.1, 0.3, or 1 mg/kg, i.p.) or saline 30 minutes prior to this compound administration.
-
Drug Administration: Administer this compound (30 mg/kg, i.p.).
-
Observation: Immediately after this compound injection, place the rats in observation cages and record the number of stretches for 60 minutes.
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Signaling Pathway for this compound-Induced Stretching
References
- 1. Influence of the 5-HT6 receptor on acetylcholine release in the cortex: pharmacological characterization of 4-(2-bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine, a potent and selective 5-HT6 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
Technical Support Center: Interpreting Paradoxical Effects of 5-HT6 Receptor Ligands with Ro 04-6790
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the 5-HT6 receptor ligand, Ro 04-6790.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist for the 5-HT6 serotonin receptor subtype.[1][2] It exhibits high affinity for both rat and human 5-HT6 receptors with little to no affinity for other receptor types.[1][2] Its primary mechanism of action is to block the binding of the endogenous agonist, serotonin (5-HT), to the 5-HT6 receptor.
Q2: I'm observing pro-cognitive effects with this compound, which is an antagonist. I've seen similar effects reported for 5-HT6 receptor agonists. How can both agonists and antagonists produce similar effects?
This is a well-documented phenomenon known as the "agonist/antagonist paradox" for 5-HT6 receptor ligands. Several hypotheses aim to explain these paradoxical effects:
-
Constitutive Activity of the 5-HT6 Receptor: The 5-HT6 receptor exhibits a high level of constitutive, or agonist-independent, activity. This means the receptor can signal even in the absence of an agonist. Some compounds classified as antagonists, like this compound, may also act as inverse agonists, reducing this basal signaling. By inhibiting this constitutive activity, "antagonists" can modulate downstream signaling pathways in a manner that ultimately leads to pro-cognitive effects.
-
Alternative Signaling Pathways: The 5-HT6 receptor is known to couple to the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). However, it may also interact with other signaling proteins like Fyn kinase, leading to the activation of the ERK1/2 pathway. It's possible that agonists and antagonists differentially affect these various signaling cascades, leading to convergent downstream effects on neuronal function and cognition.
-
Regional and Functional Selectivity: The effects of 5-HT6 receptor ligands may be highly dependent on the specific brain region and the neuronal circuits being modulated.
Q3: Is this compound a neutral antagonist or an inverse agonist? The literature seems to be conflicting.
The classification of this compound can be context-dependent. In some experimental systems, particularly in cells with low to moderate levels of 5-HT6 receptor expression and constitutive activity, this compound behaves as a neutral antagonist, competitively blocking the effects of agonists without affecting basal signaling. However, in systems with high receptor expression or with constitutively active mutant receptors (e.g., S267K), this compound has been shown to act as an inverse agonist, reducing the basal cAMP levels.
Q4: I am not seeing any effect of this compound on basal cAMP levels in my cell line. Does this mean my experiment has failed?
Not necessarily. As mentioned in the previous question, the ability of this compound to act as an inverse agonist is dependent on the level of constitutive activity of the 5-HT6 receptor in your specific experimental system. If your cells have low levels of receptor expression or low basal activity, this compound may appear as a silent or neutral antagonist. To confirm the activity of your compound, you should test its ability to antagonize the effects of a known 5-HT6 receptor agonist, such as serotonin (5-HT).
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in cAMP assays.
-
Possible Cause: Low constitutive activity of the 5-HT6 receptor in the chosen cell line.
-
Troubleshooting Step:
-
Use a 5-HT6 Agonist as a Positive Control: Confirm that your assay can detect an increase in cAMP in response to a known agonist like 5-HT.
-
Co-stimulation with Forskolin: Forskolin directly activates adenylyl cyclase and can amplify the cAMP response to Gs-coupled receptors. This can enhance the window to detect both agonist-induced increases and inverse agonist-induced decreases in cAMP.
-
Use a Constitutively Active Mutant: Consider using a cell line expressing a constitutively active mutant of the 5-HT6 receptor, such as the S267K mutant. In these cells, the inverse agonistic properties of ligands like this compound are more readily apparent.
-
Issue 2: Difficulty in replicating in vivo pro-cognitive effects.
-
Possible Cause: Inappropriate animal model, dose, or route of administration.
-
Troubleshooting Step:
-
Review Existing Literature: Carefully examine published studies that have successfully demonstrated pro-cognitive effects with this compound to ensure your experimental design is comparable.
-
Dose-Response Study: Perform a dose-response study to determine the optimal concentration of this compound in your model.
-
Consider the Nature of the Cognitive Task: The efficacy of 5-HT6 receptor antagonists can vary depending on the specific cognitive domain being tested (e.g., learning, memory consolidation).
-
Pharmacokinetics: Be aware that this compound has limited ability to cross the blood-brain barrier. Ensure the route of administration and dosage are sufficient to achieve therapeutic concentrations in the central nervous system.
-
Issue 3: Observing off-target effects.
-
Possible Cause: Although highly selective, at very high concentrations, this compound could potentially interact with other targets.
-
Troubleshooting Step:
-
Confirm Selectivity: this compound has been shown to have over 100-fold selectivity for the 5-HT6 receptor compared to a wide range of other receptors.
-
Use a Structurally Different 5-HT6 Antagonist: To confirm that the observed effects are mediated by the 5-HT6 receptor, consider replicating key experiments with another selective antagonist that has a different chemical structure, such as SB-271046.
-
Dose Reduction: If off-target effects are suspected, try to use the lowest effective dose of this compound.
-
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| pKi (5-HT6 Receptor) | Rat | 7.26 | |
| pKi (5-HT6 Receptor) | Human | 7.35 | |
| pA2 (vs. 5-HT) | Rat | 7.89 ± 0.10 | |
| Emax (% of basal cAMP) | Human S267K Mutant | -33% |
Table 2: Comparative Efficacy of 5-HT6 Receptor Ligands at the Constitutively Active Human S267K 5-HT6 Receptor
| Compound | Classification | Emax (% over basal) | Reference |
| 5-HT | Agonist | +97% | |
| E-6801 | Agonist | +91% | |
| E-6837 | Agonist | +100% | |
| This compound | Inverse Agonist | -33% | |
| SB-271046 | Inverse Agonist | -39% |
Experimental Protocols
Protocol 1: Determination of Antagonist Potency (pA2) using a cAMP Assay
This protocol is adapted from studies investigating the antagonism of 5-HT-mediated cAMP formation.
-
Cell Culture: Culture HEK-293 cells stably expressing the rat 5-HT6 receptor in appropriate media.
-
Cell Plating: Seed cells into 96-well plates and allow them to reach confluence.
-
Serum Starvation: Two hours prior to the assay, replace the culture medium with serum-free medium.
-
Antagonist Incubation: Add increasing concentrations of this compound to the wells.
-
Agonist Stimulation: Add increasing concentrations of 5-HT to the wells containing the antagonist. Include control wells with only 5-HT and wells with no treatment.
-
Optional Forskolin Co-stimulation: To amplify the signal, 1 µM of forskolin can be added to all wells.
-
Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis:
-
Construct dose-response curves for 5-HT in the presence of different concentrations of this compound.
-
Perform a Schild regression analysis to determine the pA2 value. The slope of the Schild plot should not be significantly different from unity for competitive antagonism.
-
Protocol 2: In Vivo Assessment of Pro-Cognitive Effects using the Novel Object Recognition (NOR) Task
This is a general protocol based on the principles of the NOR task used to evaluate the effects of 5-HT6 receptor antagonists.
-
Animals: Use adult male rats (e.g., Wistar or Sprague-Dawley).
-
Habituation: For several days prior to testing, handle the rats and habituate them to the testing arena in the absence of any objects.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the rats at a specified time before the training session (e.g., 30 minutes).
-
Training (Familiarization) Phase:
-
Place two identical objects in the testing arena.
-
Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object.
-
-
Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 24 hours).
-
Testing Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI), typically as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Compare the DI between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.
-
Mandatory Visualizations
Caption: 5-HT6 receptor signaling pathways and ligand interactions.
Caption: Workflow for determining antagonist potency via cAMP assay.
Caption: Interpreting the paradoxical effects of 5-HT6 ligands.
References
Ro 04-6790 Technical Support Center: Troubleshooting Experimental Variability and Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Ro 04-6790, a potent and selective 5-HT₆ receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a research chemical developed by Hoffmann-La Roche that functions as a potent and selective antagonist for the 5-HT₆ serotonin receptor subtype.[1] It exhibits little to no affinity for other receptors.[1] Its mechanism of action is believed to involve the modulation of cholinergic and glutamatergic neurotransmission, which may underlie its observed effects on cognition.[2][3]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is typically supplied as a solid, often as a hydrochloride hydrate.[4] For stock solutions, it is soluble in DMSO at approximately 15 mg/mL and in water at approximately 5 mg/mL. It is recommended to purge the solvent with an inert gas before dissolving the compound. Aqueous solutions are not recommended for storage for more than one day. For long-term stability, the solid compound should be stored at -20°C.
Q3: Are there known species differences in the activity of this compound?
Yes, there is a critical species difference to be aware of. This compound does not bind to the mouse 5-HT₆ receptor. Therefore, all in vivo experiments investigating the effects of this compound on the 5-HT₆ receptor should be conducted in other species, such as rats, where it has been shown to be active.
Troubleshooting Guide
Issue 1: Inconsistent or lack of expected pro-cognitive effects in behavioral studies.
Potential Causes and Solutions:
-
Incorrect Animal Model: As stated in the FAQs, this compound is not effective in mice due to a lack of binding to the 5-HT₆ receptor. Ensure you are using a responsive species, such as rats.
-
Inappropriate Behavioral Paradigm: The cognitive-enhancing effects of 5-HT₆ receptor antagonists can be task-dependent. Some studies have failed to replicate pro-cognitive effects in certain paradigms like contextual fear conditioning or the Morris water maze. Consider using paradigms where this compound has shown more consistent effects, such as the novel object discrimination task.
-
Dosage: The dosage of this compound can significantly impact its effects. Doses used in rats for cognitive enhancement studies typically range from 3 to 30 mg/kg. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
-
Route and Timing of Administration: The timing of administration relative to the behavioral task is critical. For memory consolidation studies, post-training administration is often employed. The route of administration (e.g., intraperitoneal, oral) will also affect the pharmacokinetics.
-
Animal Strain and Age: Different rat strains (e.g., Wistar, Sprague-Dawley) may exhibit varying responses. The age of the animals can also be a factor, as the cholinergic and glutamatergic systems, which are modulated by this compound, can change with age.
Issue 2: Observation of unexpected behavioral phenotypes.
Potential Causes and Solutions:
-
Cholinergic-Mediated Behaviors: this compound has been shown to induce a characteristic behavioral syndrome in rats consisting of stretching, yawning, and chewing. This is thought to be mediated through cholinergic mechanisms. Be aware of these potential effects as they may interfere with the interpretation of results from other behavioral tests. For example, the compound can also cause a dose-dependent reduction in locomotor activity.
-
Off-Target Effects: While highly selective for the 5-HT₆ receptor, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. It is essential to use the lowest effective dose determined from a dose-response study to minimize this risk.
Issue 3: Poor reproducibility of in vitro results.
Potential Causes and Solutions:
-
Compound Stability and Solubility: Ensure proper storage of the solid compound at -20°C. When preparing solutions, use freshly prepared aqueous solutions and avoid storing them for more than a day. For DMSO stock solutions, minimize freeze-thaw cycles.
-
Cell Line and Receptor Expression: The level of 5-HT₆ receptor expression in your cell line can significantly impact the results of functional assays, such as cAMP accumulation assays. Regularly verify receptor expression levels.
-
Assay Conditions: Factors such as incubation time, temperature, and the concentration of other reagents can all contribute to variability. Standardize all assay protocols and ensure consistency across experiments.
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| Binding Affinity (pKi) | Human 5-HT₆ Receptor | 7.26 ± 0.06 | |
| Rat 5-HT₆ Receptor | 7.35 ± 0.04 | ||
| Functional Antagonism (pA₂) | Human 5-HT₆ Receptor (cAMP assay) | 6.75 ± 0.07 | |
| Solubility | DMSO | ~15 mg/mL | |
| Water | ~5 mg/mL |
Key Experimental Methodologies
1. In Vitro Receptor Binding Assay:
-
Objective: To determine the binding affinity of this compound for the 5-HT₆ receptor.
-
Methodology:
-
Prepare cell membranes from a cell line stably expressing the human or rat 5-HT₆ receptor.
-
Incubate the membranes with a radiolabeled ligand, such as [³H]-LSD, in the presence of varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.
-
2. In Vitro Functional Antagonism Assay (cAMP Accumulation):
-
Objective: To assess the functional antagonist activity of this compound at the 5-HT₆ receptor.
-
Methodology:
-
Culture HeLa cells stably expressing the human 5-HT₆ receptor.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a 5-HT agonist to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit.
-
Determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
-
3. In Vivo Novel Object Discrimination (NOD) Task in Rats:
-
Objective: To evaluate the effect of this compound on recognition memory.
-
Methodology:
-
Habituate rats to an open-field arena.
-
During the acquisition phase, expose the rats to two identical objects in the arena.
-
Administer this compound (e.g., 3, 10, or 30 mg/kg, i.p.) at a specified time before or after the acquisition phase.
-
After a retention interval, place the rats back in the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring the novel and familiar objects. An increase in time spent exploring the novel object is indicative of intact recognition memory.
-
Visualizations
Caption: Signaling pathway of the 5-HT₆ receptor and the antagonistic action of this compound.
Caption: Experimental workflow for the Novel Object Discrimination (NOD) task.
Caption: A logical troubleshooting guide for experiments involving this compound.
References
Validation & Comparative
A Comparative Analysis of Ro 04-6790 and SB-357134 for 5-HT6 Receptor Antagonism
A comprehensive guide for researchers and drug development professionals on the efficacy and pharmacological profiles of two prominent 5-HT6 receptor antagonists, Ro 04-6790 and SB-357134.
This guide provides a detailed comparison of this compound and SB-357134, two selective antagonists of the serotonin 6 (5-HT6) receptor, a promising target for cognitive enhancement in neurological and psychiatric disorders. This document summarizes their binding affinities, in vitro and in vivo efficacy, and the experimental protocols utilized for their evaluation.
At a Glance: Key Differences
| Feature | This compound | SB-357134 |
| Primary Target | 5-HT6 Receptor Antagonist | 5-HT6 Receptor Antagonist |
| Binding Affinity (pKi) | 7.26 (rat), 7.35 (human)[1][2] | 8.5[3][4] |
| Binding Affinity (Ki) | 44.7 nM | 0.83 nM |
| Selectivity | >100-fold over other receptors | >1300-fold over other 5-HT subtypes |
| Brain Penetration | Low | Moderate |
| Reported Efficacy | Mixed results in cognitive enhancement | Consistent cognitive enhancement |
Receptor Binding Profiles
Both this compound and SB-357134 are potent and selective antagonists of the 5-HT6 receptor. However, SB-357134 exhibits a significantly higher binding affinity and greater selectivity compared to this compound.
| Compound | Target | Species | pKi | Ki (nM) | Selectivity |
| This compound | 5-HT6 | Rat | 7.26 | - | >100-fold vs other receptors |
| 5-HT6 | Human | 7.35 | 44.7 | ||
| SB-357134 | 5-HT6 | Human | 8.5 | 0.83 | >1300-fold vs other 5-HT subtypes |
In Vivo Efficacy in Cognitive Models
The cognitive-enhancing effects of this compound have been inconsistent across different studies and behavioral paradigms. In contrast, SB-357134 has more consistently demonstrated pro-cognitive effects. The superior brain penetration of SB-357134 may contribute to its more robust in vivo efficacy.
| Compound | Animal Model | Behavioral Task | Dosing | Key Findings |
| This compound | Rat | Autoshaping Task | 5 mg/kg i.p. | Improved memory consolidation. |
| Rat | Novel Object Recognition | 10 mg/kg | Reversed scopolamine-induced deficits. | |
| Rat | Trace Conditioning & Novel Object Recognition | 5 and 10 mg/kg i.p. | No significant cognitive enhancement observed. | |
| Rat | Contextual Fear Conditioning | - | Failed to attenuate scopolamine-induced deficits. | |
| Rat | Morris Water Maze | - | Failed to replicate previously reported significant effects. | |
| SB-357134 | Rat | Autoshaping Task | 1-30 mg/kg p.o. | Improved memory consolidation. |
| Rat | Morris Water Maze | 10 mg/kg p.o. (chronic) | Enhanced memory and learning. |
Signaling Pathway
The 5-HT6 receptor is a Gs-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). This compound and SB-357134 act as antagonists or inverse agonists at this receptor, thereby inhibiting this signaling cascade. This inhibition is believed to modulate the activity of downstream effectors, such as protein kinase A (PKA), and ultimately influence neuronal function and cognitive processes.
Experimental Protocols
cAMP Accumulation Assay
This assay is fundamental for determining the functional activity of 5-HT6 receptor antagonists.
Objective: To measure the ability of this compound and SB-357134 to inhibit serotonin-induced cAMP production in cells expressing the 5-HT6 receptor.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably transfected with the human 5-HT6 receptor are cultured to near confluency.
-
Cell Plating: Cells are harvested and seeded into 384-well plates.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound or SB-357134.
-
Agonist Stimulation: A fixed concentration of serotonin (5-HT) is added to stimulate cAMP production.
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The concentration-response curves are plotted to determine the IC50 values for each antagonist.
References
A Comparative In Vivo Analysis of Ro 04-6790 and Other 5-HT6 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The serotonin 6 (5-HT6) receptor has emerged as a compelling target in the pursuit of novel therapeutics for cognitive disorders, including Alzheimer's disease and schizophrenia. Antagonism of this receptor has been shown to elicit pro-cognitive effects in various preclinical models. This guide provides an objective comparison of the in vivo performance of Ro 04-6790 against other notable 5-HT6 receptor antagonists, supported by experimental data.
Introduction to 5-HT6 Receptor Antagonism
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) almost exclusively expressed in the central nervous system (CNS), with high densities in regions crucial for learning and memory, such as the hippocampus and cortex. Its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The blockade of 5-HT6 receptors is hypothesized to enhance cognitive function through the modulation of multiple neurotransmitter systems, including acetylcholine and glutamate, which are critical for synaptic plasticity and memory formation.[1][2][3]
Comparative Efficacy and Potency
The in vivo efficacy of 5-HT6 receptor antagonists is often evaluated in rodent models of cognitive impairment. Key parameters for comparison include the binding affinity (Ki or pKi) to the 5-HT6 receptor and the effective dose (ED50) required to produce a therapeutic effect in behavioral tasks.
Table 1: Receptor Binding Affinity of Selected 5-HT6 Receptor Antagonists
| Compound | Species | pKi | Ki (nM) | Selectivity |
| This compound | Human | 7.35[4] | 44.7 | >100-fold over other receptors[4] |
| Rat | 7.26 | 55.0 | ||
| SB-271046 | Human | 8.92 - 9.09 | ~1 | >200-fold over other receptors |
| SB-399885 | Human | 9.11 | 0.78 | >200-fold over other receptors |
| Lu AE58054 | Human | - | 0.83 | >50-fold over 70+ other targets |
Table 2: In Vivo Efficacy of Selected 5-HT6 Receptor Antagonists in Rodent Models
| Compound | Animal Model | Behavioral Test | ED50 | Route of Administration |
| This compound | Rat | Reversal of scopolamine-induced deficit in passive avoidance | - | - |
| SB-399885 | Rat | Inhibition of ex vivo [125I]SB-258585 binding | 2.0 mg/kg | p.o. |
| Lu AE58054 | Rat | Inhibition of in vivo [3H]Lu AE60157 binding | 2.7 mg/kg | p.o. |
Pharmacokinetic Profiles
The therapeutic potential of a CNS-targeting drug is heavily reliant on its ability to cross the blood-brain barrier and achieve sufficient concentrations in the brain.
Table 3: Pharmacokinetic Parameters of Selected 5-HT6 Receptor Antagonists in Rats
| Compound | Bioavailability | Brain Penetration | Cmax (Brain) | Tmax (Brain) |
| This compound | - | Poor | - | - |
| SB-271046 | Orally active | Measurable | 0.01-0.04 µM | 2-6 hours |
| SB-399885 | Orally active | Brain penetrant | - | - |
| Lu AE58054 | Good oral bioavailability | - | - | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway associated with 5-HT6 receptor antagonism and a generalized workflow for in vivo studies.
References
- 1. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Cross-Study Validation of Ro 04-6790's Effects on Memory: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of the memory-enhancing effects of Ro 04-6790, a potent and selective 5-HT6 receptor antagonist. Its performance is objectively compared with other cognitive-enhancing agents, supported by experimental data from various preclinical studies. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.
Executive Summary
This compound has been investigated for its nootropic properties, primarily acting as a serotonin 6 (5-HT6) receptor antagonist. The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions associated with learning and memory, such as the hippocampus and cortex. Blockade of this receptor is hypothesized to enhance cognitive function by modulating cholinergic and glutamatergic neurotransmission. However, the evidence for the cognitive-enhancing effects of this compound is inconsistent across different behavioral paradigms and animal models. This guide synthesizes the available data to provide a clearer picture of its efficacy in comparison to other 5-HT6 receptor modulators and established cognitive enhancers.
Comparative Data on Memory Performance
The following tables summarize quantitative data from various studies investigating the effects of this compound and alternative compounds on memory performance in two common behavioral paradigms: the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) task. It is important to note that direct side-by-side comparisons in a single study are not always available, and thus the data presented here is a synthesis from multiple sources.
Table 1: Effects on Novel Object Recognition (NOR) Task
| Compound | Dosing and Administration | Animal Model | Key Findings | Reference |
| This compound | 5 and 10 mg/kg, i.p. | Wistar rats | No significant improvement in discrimination ratio. At 10 mg/kg, a non-significant reduction in novel object exploration was observed. | [1] |
| This compound | 10 mg/kg, i.p. | Lister Hooded rats | Prolonged object recognition memory when administered before the familiarization trial. | [2] |
| SB-271046 | 10 mg/kg, i.p. | Wistar rats | Significantly increased novel object recognition. | [3] |
| Donepezil | 0.5 and 1 mg/kg, i.p. | APP/PS1 transgenic mice | Significantly reversed deficits in novel object recognition. | [4][5] |
| Memantine | 5 and 10 mg/kg | Mice | Facilitated performance in the novel object recognition task in a Down syndrome mouse model. |
Table 2: Effects on Morris Water Maze (MWM) Task
| Compound | Dosing and Administration | Animal Model | Key Findings | Reference |
| This compound | Not specified | Rats | Improved retention in the Morris water maze task. | |
| This compound | Not specified | Rats | Failed to attenuate scopolamine-induced deficits in a version of the Morris water maze. | |
| SB-271046 | 10 and 20 mg/kg/day for 40 days | Aged Wistar rats | Progressively and significantly decreased escape latencies and improved task recall. | |
| Donepezil | 10 mg/kg b.w. | Scopolamine-induced amnesic mice | Slightly improved cognition. | |
| Memantine | 5 and 10 mg/kg | Mice | Did not prevent water maze learning and in some models, showed memory improvement. |
Experimental Protocols
Novel Object Recognition (NOR) Test
The Novel Object Recognition test is a widely used behavioral assay to evaluate learning and memory in rodents. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Phases of the NOR Test:
-
Habituation Phase: The animal is allowed to freely explore an empty open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment. This phase reduces anxiety and exploratory behavior not related to the objects.
-
Familiarization/Training Phase (T1): Two identical objects are placed in the arena. The animal is placed in the arena and allowed to explore the objects for a specific duration (e.g., 3-5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and exhibiting exploratory behaviors like sniffing or whisking.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a defined period, which can range from minutes to 24 hours, depending on whether short-term or long-term memory is being assessed.
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded for a set duration (e.g., 3-5 minutes).
Data Analysis: A discrimination index (DI) is often calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A positive DI indicates that the animal remembers the familiar object and prefers the novel one.
Morris Water Maze (MWM) Task
The Morris Water Maze is a classic behavioral task used to assess spatial learning and memory, which is highly dependent on the hippocampus.
Apparatus:
-
A large circular pool (e.g., 1.5-2 meters in diameter) filled with opaque water (made opaque with non-toxic white paint or milk powder).
-
An escape platform submerged just below the water surface.
-
Distal visual cues are placed around the room to act as spatial references for the animal.
Procedure:
-
Acquisition/Training Phase: The rat or mouse is placed in the water at one of four quasi-random starting positions (e.g., North, South, East, West). The animal must swim to find the hidden escape platform. Each training session consists of several trials (e.g., 4 trials per day for 5 consecutive days). If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it. The time taken to reach the platform (escape latency) and the path taken are recorded.
-
Probe Trial: After the training phase, the escape platform is removed from the pool. The animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located (the target quadrant) is measured. A preference for the target quadrant indicates good spatial memory.
Signaling Pathways and Experimental Workflows
5-HT6 Receptor Antagonist Signaling Pathway in Memory Enhancement
The following diagram illustrates the proposed signaling pathway through which 5-HT6 receptor antagonists like this compound are thought to exert their pro-cognitive effects. Blockade of the 5-HT6 receptor, which is coupled to a Gs protein, is believed to disinhibit downstream neuronal activity. This leads to an increase in the release of key neurotransmitters for memory formation, namely acetylcholine and glutamate, partly through the modulation of GABAergic interneurons.
Caption: Proposed signaling pathway of this compound in memory enhancement.
Experimental Workflow for Preclinical Memory Assessment
The following diagram outlines a typical experimental workflow for assessing the effects of a novel compound like this compound on memory in a preclinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The anti-amnesic and neuroprotective effects of donepezil against amyloid β25-35 peptide-induced toxicity in mice involve an interaction with the σ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
Unveiling the Cholinergic Connection: A Comparative Guide to Ro 04-6790's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ro 04-6790's performance with other alternatives, focusing on its interaction with cholinergic pathways. The information presented is supported by experimental data to objectively evaluate its role in modulating cholinergic neurotransmission, a key factor in cognitive function.
Executive Summary
This compound, a selective 5-HT6 receptor antagonist, has demonstrated pro-cognitive effects in various preclinical models. A significant body of evidence points towards the modulation of cholinergic pathways as a primary mechanism underlying these effects. This guide delves into the experimental data that confirms this role, comparing this compound with other 5-HT6 receptor antagonists and outlining the detailed methodologies of key experiments. Visual diagrams of the involved signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interactions at play.
Comparative Data on Cholinergic Modulation
The following tables summarize quantitative data from key studies, offering a clear comparison of this compound and other 5-HT6 receptor antagonists in their ability to modulate the cholinergic system.
Table 1: Effect of 5-HT6 Receptor Antagonists on Acetylcholine (ACh) Release
| Compound | Dose | Brain Region | % Increase in Basal ACh Release (Mean ± SEM) | Species | Reference |
| This compound | 5 mg/kg, i.p. | Hippocampus | ~50% | Rat | Shirazi-Southall et al., 2002[1] |
| SB-271046 | 10 mg/kg, i.p. | Frontal Cortex | Data not explicitly quantified in retrieved sources | Rat | Marcos et al., 2008[2] |
| SB-399885 | 10 mg/kg, p.o. | Medial Prefrontal Cortex | Data not explicitly quantified in retrieved sources | Rat | Hirst et al., 2006[3] |
Note: While several studies support the increase in ACh release by various 5-HT6 antagonists, specific quantitative data for direct comparison is not always available in the public domain.
Table 2: Reversal of Scopolamine-Induced Cognitive Deficits by 5-HT6 Receptor Antagonists
| Compound | Dose | Behavioral Test | Scopolamine Dose | Outcome | Species | Reference |
| This compound | 3-30 mg/kg, i.p. | Novel Object Recognition | 0.5 mg/kg, i.p. | Complete reversal of deficit | Rat | Woolley et al., 2003[4] |
| This compound | 10 & 30 mg/kg | Contextual Fear Conditioning | Not specified | Failed to attenuate deficit | Rat | Lindner et al., 2003 |
| SB-271046 | Not specified | Morris Water Maze | Not specified | Improved retention | Rat | Rogers & Hagan, 2001[2] |
| SB-271046 | Not specified | Novel Object Recognition | Not specified | Increased recognition | Rat | King et al., 2004 |
Note: The effectiveness of 5-HT6 receptor antagonists in reversing scopolamine-induced deficits can be task-dependent.
Key Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the pivotal experiments cited in this guide are provided below.
In Vivo Microdialysis for Acetylcholine Measurement
Objective: To measure the extracellular levels of acetylcholine in the hippocampus of freely moving rats following the administration of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics (e.g., isoflurane)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the dorsal hippocampus. Allow the animal to recover for at least 48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., 20 minutes) for at least 60-90 minutes to establish a stable baseline of acetylcholine levels.
-
Drug Administration: Administer this compound (5 mg/kg, i.p.) or vehicle.
-
Post-treatment Collection: Continue to collect dialysate samples for at least 2-3 hours post-injection.
-
Sample Analysis: Analyze the collected dialysate samples for acetylcholine content using HPLC with electrochemical detection.
-
Data Analysis: Express the acetylcholine levels as a percentage of the mean baseline values.
Novel Object Recognition Test for Scopolamine-Induced Amnesia Reversal
Objective: To assess the ability of this compound to reverse the cognitive deficit induced by the muscarinic receptor antagonist, scopolamine.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Open field arena (e.g., 50x50x50 cm)
-
Two sets of identical objects (e.g., plastic cones, metal cubes)
-
Video tracking software
-
This compound
-
Scopolamine hydrochloride
-
Saline solution
Procedure:
-
Habituation: On day 1, allow each rat to explore the empty open field arena for 10 minutes.
-
Acquisition Trial (T1): On day 2, place two identical objects in the arena. Administer scopolamine (0.5 mg/kg, i.p.) 30 minutes before the trial and this compound (e.g., 10 mg/kg, i.p.) or vehicle 60 minutes before the trial. Place the rat in the arena and allow it to explore the objects for 5 minutes.
-
Retention Interval: Return the rat to its home cage for a defined period (e.g., 1 hour).
-
Test Trial (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploration of both objects for 5 minutes using video tracking software.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Simplified Cholinergic Signaling Pathway. This diagram illustrates the synthesis, release, and postsynaptic action of acetylcholine (ACh), as well as its degradation and the reuptake of choline.
References
- 1. behaviorcloud.com [behaviorcloud.com]
- 2. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Reversal of a cholinergic-induced deficit in a rodent model of recognition memory by the selective 5-HT6 receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ro 04-6790 and Newer Generation 5-HT6 Antagonists for Preclinical Research
An objective guide for researchers and drug development professionals on the evolving landscape of 5-HT6 receptor antagonists, from the foundational Ro 04-6790 to contemporary investigational compounds.
This guide provides a detailed comparison of the first-generation 5-HT6 receptor antagonist, this compound, with a selection of newer, more advanced antagonists: SB-271046, SB-399885, Idalopirdine (Lu AE58054), and Intepirdine (SB-742457). The comparison focuses on pharmacological properties, including binding affinity and selectivity, pharmacokinetic profiles, and their effects in preclinical models of cognition. Detailed experimental protocols are provided to support the reproducibility of the cited data.
Pharmacological Profile: Binding Affinity and Selectivity
A critical attribute of a pharmacological tool is its specificity for the intended target. The following table summarizes the binding affinities (pKi or Ki) of this compound and newer generation antagonists for the human 5-HT6 receptor and a panel of other serotonin receptor subtypes, demonstrating the evolution towards higher affinity and maintained selectivity.
| Compound | 5-HT6 (pKi/Ki) | 5-HT1A (pKi/Ki) | 5-HT1B (pKi/Ki) | 5-HT1D (pKi/Ki) | 5-HT2A (pKi/Ki) | 5-HT2B (pKi/Ki) | 5-HT2C (pKi/Ki) | 5-HT7 (pKi/Ki) | Selectivity for 5-HT6 |
| This compound | 7.35 (pKi)[1][2] | <5.0 | <5.0 | <5.0 | <5.0 | <5.0 | <5.0 | <5.0 | >100-fold[1] |
| SB-271046 | 8.92 (pKi)[3] | <6.0 | <6.0 | <6.0 | <6.0 | <6.0 | <6.0 | <6.0 | >200-fold[3] |
| SB-399885 | 9.11 (pKi) | <6.0 | <6.0 | <6.0 | <6.0 | <6.0 | <6.0 | <6.0 | >200-fold |
| Idalopirdine | 0.83 nM (Ki) | >50-fold selectivity | >50-fold selectivity | >50-fold selectivity | >50-fold selectivity | >50-fold selectivity | >50-fold selectivity | >50-fold selectivity | >50-fold over 70+ targets |
| Intepirdine | 9.63 (pKi) | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | >100-fold |
Key Observations:
-
Newer generation antagonists such as SB-271046, SB-399885, and Intepirdine exhibit significantly higher affinity for the 5-HT6 receptor compared to this compound.
-
All listed compounds demonstrate high selectivity for the 5-HT6 receptor over other serotonin receptor subtypes, a crucial feature for minimizing off-target effects in experimental studies.
Pharmacokinetic Profile: Brain Penetration
The efficacy of a centrally acting drug is highly dependent on its ability to cross the blood-brain barrier. The following table summarizes available data on the brain penetration of these 5-HT6 antagonists.
| Compound | Brain Penetration | Brain Concentration / Brain-to-Plasma Ratio |
| This compound | Very limited (<1%) | Not readily available |
| SB-271046 | Moderate | Measurable brain concentrations of 0.01–0.04 μM observed |
| SB-399885 | Good | Demonstrates good brain penetration |
| Idalopirdine | Good | Brain concentrations of ~150 ng/g observed 180 min after a 10 mg/kg p.o. dose in rats. |
| Intepirdine | Good | Not specifically quantified in available preclinical data. |
Key Observations:
-
A significant advancement in newer generation 5-HT6 antagonists is their improved brain penetration compared to the limited access of this compound.
-
This enhanced central nervous system (CNS) availability is critical for achieving pharmacologically relevant concentrations at the target receptor in vivo.
In Vivo Efficacy: Preclinical Cognition Models
The primary therapeutic interest in 5-HT6 receptor antagonists lies in their potential to enhance cognitive function. The Novel Object Recognition (NOR) test is a widely used preclinical model to assess learning and memory. The table below summarizes the efficacy of these compounds in reversing cognitive deficits induced by amnesic agents like scopolamine or dizocilpine (MK-801) in the NOR test.
| Compound | Efficacy in NOR Test (Reversal of Deficit) |
| This compound | Effective in reversing scopolamine-induced deficits. |
| SB-271046 | Effective in reversing phencyclidine (PCP)-induced deficits. |
| SB-399885 | Effective in reversing scopolamine-induced deficits. |
| Idalopirdine | Effective in reversing phencyclidine (PCP)-induced deficits. |
| Intepirdine | Effective in reversing scopolamine-induced deficits. |
Key Observations:
-
Both this compound and the newer generation antagonists have demonstrated the ability to reverse cognitive deficits in the NOR task, supporting the hypothesis that 5-HT6 receptor blockade can improve memory.
-
The improved pharmacokinetic properties of the newer agents likely contribute to more robust and consistent effects in these in vivo models.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
References
Comparative pharmacokinetics of Ro 04-6790 and SB-271046
A Comparative Guide to the Pharmacokinetics of Ro 04-6790 and SB-271046
This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic properties of two prominent 5-HT6 receptor antagonists, this compound and SB-271046. Both compounds have been instrumental in research exploring the role of the 5-HT6 receptor in cognitive function and other neurological processes. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, developed by Hoffmann-La Roche, and SB-271046, from GlaxoSmithKline (formerly SmithKline Beecham), are selective antagonists of the serotonin 6 (5-HT6) receptor.[1][2] The 5-HT6 receptor is primarily expressed in the central nervous system and has been a target for the development of drugs aimed at treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[3][4] While both compounds target the same receptor, they exhibit distinct pharmacokinetic and pharmacodynamic profiles that are crucial for experimental design and interpretation.
Comparative Pharmacokinetic and Pharmacodynamic Data
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of this compound and SB-271046, compiled from various in vitro and in vivo studies.
| Parameter | This compound | SB-271046 | Reference(s) |
| Mechanism of Action | Potent and selective 5-HT6 receptor antagonist | Potent, selective, and orally active 5-HT6 receptor antagonist | [1] |
| Binding Affinity (pKi) | 7.26 (rat), 7.35 (human) | 8.92 (human, [3H]-LSD), 9.09 (human, [125I]-SB-258585), 9.02 (rat) | |
| Selectivity | Little to no affinity at other receptors (IC50 > 10 μM) | Over 200-fold selective for the 5-HT6 receptor vs 55 other receptors, binding sites, and ion channels | |
| Functional Activity | Competitive antagonist | Competitive antagonist (pA2 = 8.71) | |
| Brain Permeability | Very limited (<1%) | Moderate (10%) | |
| Oral Bioavailability | Poor | Over 80% | |
| Half-life (t1/2) | Not explicitly stated | 4.8 hours (in rats) | |
| Blood Clearance | Not explicitly stated | 7.7 ml/min/kg (in rats) | |
| In Vivo Efficacy | Nootropic effects, reduces drug-induced amnesia. Modest anticonvulsant effect (max 46% elevation in seizure threshold). | Potent and long-lasting anticonvulsant activity. Enhances excitatory neurotransmission in the frontal cortex and hippocampus. Improves performance in animal models of cognition. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are outlined below.
Receptor Binding Assays
-
Objective: To determine the binding affinity (pKi) of the compounds for the 5-HT6 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human or rat 5-HT6 receptor (e.g., HeLa cells) or from brain tissue known to have high 5-HT6 receptor density (e.g., caudate putamen, striatum).
-
Radioligand Binding: Membranes are incubated with a specific radioligand for the 5-HT6 receptor, such as [3H]-LSD or [125I]-SB-258585.
-
Competition Assay: Increasing concentrations of the test compound (this compound or SB-271046) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Detection: After incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, and the pKi is the negative logarithm of the Ki.
-
Functional Adenylyl Cyclase Assay
-
Objective: To assess the functional antagonist activity of the compounds.
-
Methodology:
-
Cell Culture: Cells expressing the 5-HT6 receptor (e.g., HeLa cells) are cultured.
-
Stimulation: The cells are incubated with the agonist 5-HT to stimulate adenylyl cyclase activity, leading to an increase in intracellular cyclic AMP (cAMP).
-
Antagonist Treatment: To test for antagonist activity, cells are pre-incubated with varying concentrations of this compound or SB-271046 before the addition of 5-HT.
-
cAMP Measurement: The intracellular levels of cAMP are measured using a suitable assay, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of the antagonist to shift the concentration-response curve of the agonist to the right is determined. The pA2 value, a measure of antagonist potency, is calculated from a Schild plot analysis.
-
In Vivo Microdialysis
-
Objective: To measure the effects of the compounds on extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Methodology:
-
Surgical Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., frontal cortex, striatum, hippocampus) of an anesthetized rat.
-
Perfusion: After a recovery period, the probe is perfused with artificial cerebrospinal fluid at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of the test compound (e.g., SB-271046, 10 mg/kg s.c.).
-
Neurotransmitter Analysis: The concentrations of neurotransmitters (e.g., glutamate, aspartate, dopamine, serotonin, norepinephrine) in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with a sensitive detection method (e.g., electrochemical or fluorescence detection).
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline concentrations.
-
Visualizations
Signaling Pathway Blockade
Caption: Blockade of the 5-HT6 receptor signaling pathway by this compound and SB-271046.
Experimental Workflow for Pharmacokinetic Analysis
Caption: General experimental workflow for in vivo pharmacokinetic analysis of test compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Potencjalne, ośrodkowe zastosowanie lecznicze antagonistów receptorów serotoninowych 5-HT6 [ruj.uj.edu.pl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
